Sodium chlorotoluenesulfonate
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Overview
Description
Sodium chlorotoluenesulfonate is an organic compound with the chemical formula C7H6ClNaO3S. It is a white, water-soluble solid that is commonly used in various chemical reactions and industrial applications. This compound is known for its versatility and reactivity, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium chlorotoluenesulfonate is typically synthesized through the sulfonation of chlorotoluene followed by neutralization with sodium hydroxide
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where chlorotoluene is treated with sulfur trioxide or chlorosulfonic acid. The resulting chlorotoluenesulfonic acid is then neutralized with sodium hydroxide to produce the final product. The reaction conditions typically involve controlled temperatures and pressures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Sodium chlorotoluenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Desulfonation: Heating this compound in the presence of a strong base can result in the removal of the sulfonate group, yielding chlorotoluene.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, can be used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride, can be used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted toluenes, while oxidation can produce sulfonic acids or sulfonates.
Scientific Research Applications
Sodium chlorotoluenesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonated compounds.
Biology: It can be used in biochemical assays and as a reagent in the modification of biomolecules.
Medicine: The compound is explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of dyes, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium chlorotoluenesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group is highly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Sodium p-toluenesulfonate: Similar in structure but lacks the chlorine atom.
Sodium benzenesulfonate: Similar sulfonate group but with a benzene ring instead of a toluene ring.
Sodium toluenesulfinate: Contains a sulfinate group instead of a sulfonate group.
Uniqueness: Sodium chlorotoluenesulfonate is unique due to the presence of both a chlorine atom and a sulfonate group, which imparts distinct reactivity and properties. This combination allows for specific applications and reactions that are not possible with other similar compounds.
Properties
Molecular Formula |
C7H6ClNaO3S |
---|---|
Molecular Weight |
228.63 g/mol |
IUPAC Name |
sodium;5-chloro-2-methylbenzenesulfonate |
InChI |
InChI=1S/C7H7ClO3S.Na/c1-5-2-3-6(8)4-7(5)12(9,10)11;/h2-4H,1H3,(H,9,10,11);/q;+1/p-1 |
InChI Key |
AFNUQOOLRVXMEC-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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